N-cyclopropyl-3-methyl-4-[(methylsulfonyl)amino]benzamide
描述
N-cyclopropyl-3-methyl-4-[(methylsulfonyl)amino]benzamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). It was first synthesized by Pfizer in 2003 and has since been the subject of extensive scientific research due to its potential therapeutic applications in various autoimmune diseases and transplant rejection.
作用机制
N-cyclopropyl-3-methyl-4-[(methylsulfonyl)amino]benzamide works by inhibiting the activity of JAK3, a protein kinase that plays a key role in the development and function of immune cells. By blocking JAK3, this compound can prevent the activation of T cells and the production of cytokines that contribute to inflammation and tissue damage.
Biochemical and physiological effects
This compound has been shown to have a number of biochemical and physiological effects in preclinical and clinical studies. It can reduce the levels of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, and can also reduce the infiltration of immune cells into inflamed tissues. In addition, this compound has been shown to improve clinical symptoms in patients with rheumatoid arthritis and psoriasis.
实验室实验的优点和局限性
N-cyclopropyl-3-methyl-4-[(methylsulfonyl)amino]benzamide has several advantages as a tool for studying immune function and inflammation in the laboratory. It is a highly specific inhibitor of JAK3, which means that its effects can be attributed specifically to the inhibition of this enzyme. In addition, it has been extensively studied in preclinical and clinical settings, which means that there is a large body of literature on its effects and mechanisms of action.
However, there are also some limitations to the use of this compound in laboratory experiments. It is a small molecule inhibitor, which means that it may not be suitable for studying the effects of JAK3 in the context of larger protein complexes. In addition, its effects may be influenced by other factors such as the concentration of other cytokines and growth factors in the experimental system.
未来方向
There are several potential future directions for research on N-cyclopropyl-3-methyl-4-[(methylsulfonyl)amino]benzamide and related compounds. One area of interest is the development of more selective inhibitors of JAK3 that could have fewer off-target effects. Another area of interest is the investigation of the effects of JAK3 inhibition on other cell types and signaling pathways, such as those involved in cancer and neuroinflammation. Finally, there is also interest in the development of novel drug delivery systems for this compound and related compounds that could improve their efficacy and reduce their side effects.
科学研究应用
N-cyclopropyl-3-methyl-4-[(methylsulfonyl)amino]benzamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been investigated for its potential use in preventing transplant rejection.
属性
IUPAC Name |
N-cyclopropyl-4-(methanesulfonamido)-3-methylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c1-8-7-9(12(15)13-10-4-5-10)3-6-11(8)14-18(2,16)17/h3,6-7,10,14H,4-5H2,1-2H3,(H,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKUPGKTWGWLZDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2CC2)NS(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。